molecular formula C14H20ClNO2 B1529441 tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate CAS No. 1461708-76-8

tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate

Cat. No. B1529441
M. Wt: 269.77 g/mol
InChI Key: XMVDDMYXAPKGFS-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate” is a chemical compound with a molecular weight of 269.77 . Its IUPAC name is "tert-butyl 2- (4-chlorophenyl)-1-methylethylcarbamate" .


Molecular Structure Analysis

The InChI code for “tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate” is "1S/C14H20ClNO2/c1-10 (16-13 (17)18-14 (2,3)4)9-11-5-7-12 (15)8-6-11/h5-8,10H,9H2,1-4H3, (H,16,17)" . This provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Organic Synthesis and Catalysis

In organic synthesis, tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate derivatives serve as important intermediates. For example, the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines leads to the preparation of compounds like tert-Butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate. This process exemplifies the role of carbamate derivatives in facilitating complex chemical transformations, highlighting their importance in the synthesis of enantioenriched products (Storgaard & Ellman, 2009).

Crystallography and Molecular Interactions

Carbamate derivatives also play a significant role in crystallography and the study of molecular interactions. The analysis of two carbamate derivatives revealed an intricate interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This study underscores the utility of carbamate derivatives in understanding the fundamentals of molecular assemblies and the role of hydrogen bonding in crystal packing (Das et al., 2016).

Materials Science

In materials science, carbamate derivatives contribute to the development of electrochromic materials and sensors. For instance, benzothiazole-modified carbazole derivatives with tert-butyl groups have been synthesized and used to detect volatile acid vapors. The presence of tert-butyl groups significantly influences the gel formation and emission properties of these materials, demonstrating the impact of carbamate derivatives on the development of functional materials for sensing applications (Sun et al., 2015).

Future Directions

As “tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate” and similar compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds , future research could focus on exploring new synthesis methods and applications for these compounds. Additionally, further studies could investigate the biological activities of these compounds, potentially leading to the development of new drugs or treatments.

properties

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-10(16-13(17)18-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVDDMYXAPKGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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